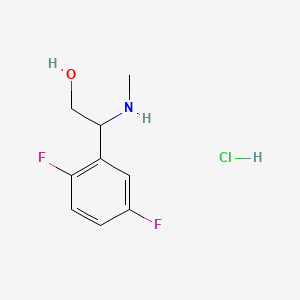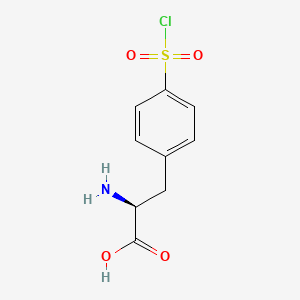
2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by the presence of a phenethylamine backbone, which consists of a phenyl ring attached to an ethylamine chain. The presence of fluorine atoms on the phenyl ring and a methylamino group on the ethylamine chain gives this compound unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzaldehyde and methylamine.
Formation of Intermediate: The starting materials undergo a series of chemical reactions, including condensation and reduction, to form an intermediate compound.
Final Product Formation: The intermediate compound is then subjected to further reactions, such as halogenation and amination, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Processing: Depending on the scale of production, the synthesis may be carried out in batch or continuous reactors.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to remove impurities and obtain a high-purity compound.
化学反应分析
Types of Reactions
2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield 2-(2,5-difluorophenyl)acetaldehyde or 2-(2,5-difluorophenyl)acetone.
Reduction: Reduction may produce 2-(2,5-difluorophenyl)ethanol or 2-(2,5-difluorophenyl)ethylamine.
Substitution: Substitution reactions may result in compounds such as 2-(2,5-dimethoxyphenyl)-2-(methylamino)ethan-1-ol.
科学研究应用
2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to neurotransmitter function and receptor binding.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to receptors or enzymes involved in neurotransmitter signaling.
Pathways Involved: It may modulate pathways related to neurotransmitter release, reuptake, or degradation, thereby affecting neuronal communication and function.
相似化合物的比较
Similar Compounds
- 2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- 2-(2,6-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- 2-(3,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
Uniqueness
2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to other similar compounds.
属性
分子式 |
C9H12ClF2NO |
|---|---|
分子量 |
223.65 g/mol |
IUPAC 名称 |
2-(2,5-difluorophenyl)-2-(methylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-12-9(5-13)7-4-6(10)2-3-8(7)11;/h2-4,9,12-13H,5H2,1H3;1H |
InChI 键 |
AMZWMCCPTRFNHI-UHFFFAOYSA-N |
规范 SMILES |
CNC(CO)C1=C(C=CC(=C1)F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13467967.png)


![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(naphthalen-2-yl)urea hydrochloride](/img/structure/B13467984.png)

![4-[(Dimethylamino)methyl]oxan-4-amine](/img/structure/B13467991.png)
amine hydrochloride](/img/structure/B13467995.png)
![Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13468003.png)
![[4-(Azidomethyl)phenyl]boronic acid](/img/structure/B13468007.png)
![2-{5-Oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-amine](/img/structure/B13468011.png)

![Methyl 2-amino-4-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B13468021.png)
![1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13468023.png)
